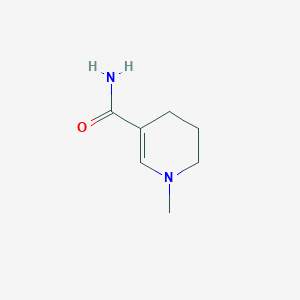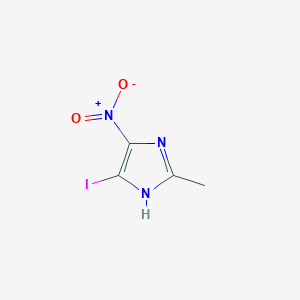
4-Aminopiperidine
概要
説明
4-Aminopiperidine is a trifunctional amine used in the preparation of linear poly(amido amine)s, which form micelles for controlled delivery of drugs . It can also be used as a linker for the synthesis of dendron-OMS hybrids . It’s a chemical reagent used in the preparation of pharmaceutical compounds .
Synthesis Analysis
A library of more than 30 4-aminopiperidines was synthesized, starting from N-substituted 4-piperidone derivatives by reductive amination with appropriate amines using sodium triacetoxyborohydride . This strategy has led to the successful preparation of two drugs carfentanil and remifentanil in shorter times and better yields than previously described methods .
Molecular Structure Analysis
The molecular formula of 4-Aminopiperidine is C5H12N2 . The InChI representation is InChI=1S/C5H12N2/c6-5-1-3-7-4-2-5/h5,7H,1-4,6H2 and the Canonical SMILES representation is C1CNCCC1N .
Chemical Reactions Analysis
4-Aminopiperidines are extensively metabolized by cytochrome P450s with CYP3A4 as a major isoform catalyzing their N-dealkylation reaction .
Physical And Chemical Properties Analysis
The molecular weight of 4-Aminopiperidine is 100.16 g/mol . It has a Hydrogen Bond Donor Count of 2 and a Hydrogen Bond Acceptor Count of 2 . The refractive index n20/D is 1.4910 (lit.) and the density is 0.945 g/mL at 25 °C (lit.) .
科学的研究の応用
Synthesis of Pharmaceutical Compounds
4-Aminopiperidine serves as a key synthetic intermediate in the production of various pharmaceutical compounds. Its derivatives are found in more than twenty classes of pharmaceuticals, including alkaloids . The compound’s versatility in synthesis allows for the creation of substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones, which are crucial for drug design and development .
Antifungal Agents
Recent studies have highlighted the potential of 4-Aminopiperidine derivatives as novel antifungal agents targeting ergosterol biosynthesis . These compounds have shown promising in vitro antifungal activity against strains like Candida spp. and Aspergillus spp., making them candidates for further pharmaceutical development .
Alzheimer’s Disease Treatment
4-Aminopiperidine has been linked to the treatment of Alzheimer’s type of dementia and cognitive disorders. It potentiates acetylcholine release by blocking potassium channels in axon terminals, which is related to memory and learning .
Anticancer Applications
Piperidine derivatives, including those with the 4-aminopiperidine moiety, are utilized in anticancer drugs. They exhibit a range of biological activities that can inhibit cancer cell growth and metastasis .
Antiviral and Antimalarial Agents
The structural flexibility of 4-Aminopiperidine allows for its use in antiviral and antimalarial medications. Its derivatives can be tailored to target specific viral structures or life cycle stages of malaria-causing parasites .
Analgesic and Anti-inflammatory Drugs
Compounds containing 4-Aminopiperidine have been used to develop analgesic and anti-inflammatory drugs. These medications can alleviate pain and reduce inflammation, improving patient comfort and recovery .
Antipsychotic and Anticoagulant Properties
The piperidine nucleus, including 4-Aminopiperidine, is found in drugs with antipsychotic and anticoagulant properties. These applications are vital for treating psychiatric disorders and preventing blood clots .
Antioxidant Properties
Naturally occurring piperidine-based compounds, such as those derived from 4-Aminopiperidine, have shown powerful antioxidant actions. They can hinder or suppress free radicals, offering protection against oxidative stress-related diseases .
作用機序
Target of Action
4-Aminopiperidine, also known as piperidin-4-amine, primarily targets the potassium channel . It is used as a research tool in characterizing subtypes of the potassium channel . The potassium channel plays a crucial role in maintaining the electrical potential of cells and is involved in various physiological processes such as nerve impulse transmission and muscle contraction.
Mode of Action
4-Aminopiperidine potentiates the release of acetylcholine (ACh) by blocking the potassium channel in the axon terminal . This blockage leads to an increase in the concentration of ACh, a neurotransmitter that is well related with memory and learning .
Biochemical Pathways
The compound’s action affects the potassium conductance pathway . By blocking the potassium channels, it disrupts the normal flow of potassium ions, which can lead to changes in the electrical potential of the cell. This disruption can potentiate voltage-gated Ca2+ channel currents independent of effects on voltage-activated K+ channels .
Pharmacokinetics
The pharmacokinetics of 4-Aminopiperidine involve its extensive metabolism by cytochrome P450s , with CYP3A4 as a major isoform catalyzing their N-dealkylation reaction . .
Result of Action
The action of 4-Aminopiperidine results in the potentiation of acetylcholine release, which can enhance cognitive functions and memory . It has been used in the treatment of Alzheimer’s type of dementia and cognitive disorder .
Safety and Hazards
Thermal decomposition of 4-Aminopiperidine can lead to the release of irritating gases and vapors . It causes burns of eyes, skin, and mucous membranes . It’s flammable and containers may explode when heated . Vapors may form explosive mixtures with air and may travel to the source of ignition and flash back .
将来の方向性
4-Aminopiperidine is a promising treatment option for patients with gain-of-function KCNA2-encephalopathy . It’s suggested as a promising tailored treatment in KCNA2-(gain-of-function)–encephalopathy and an online tool is provided to assist physicians to select patients with gain-of-function mutations suited to this treatment .
特性
IUPAC Name |
piperidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2/c6-5-1-3-7-4-2-5/h5,7H,1-4,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCIIMDOZSUCSEN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80329842 | |
| Record name | 4-Aminopiperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80329842 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
100.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Aminopiperidine | |
CAS RN |
13035-19-3, 1219803-60-7 | |
| Record name | 4-Piperidinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13035-19-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Aminopiperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80329842 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Piperidinamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-Aminopiperidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1219803-60-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: Research indicates that 4-aminopiperidine derivatives exhibit selective activity against bloodstream-form Trypanosoma brucei rhodesiense trypomastigotes and the chloroquine- and pyrimethamine-resistant K1 strain of Plasmodium falciparum. [] The exact mechanism of action against these parasites remains to be fully elucidated.
A: Certain 4-aminopiperidine derivatives, designed based on structural motifs of verapamil and flunarizine, demonstrate activity as N-type calcium channel antagonists. [] These compounds exhibit potent antinociceptive effects in pain models, suggesting their potential in pain management.
A: Studies show that 4-aminopiperidine compounds interfere with the assembly and release of infectious HCV particles, acting synergistically with direct-acting antivirals like Telaprevir and Daclatasvir. [] The precise molecular mechanisms underlying this inhibition are still under investigation.
ANone: The molecular formula of 4-Aminopiperidine is C5H12N2, and its molecular weight is 100.16 g/mol.
A: Yes, various spectroscopic techniques, including HR-MS and 1H-NMR, have been used to confirm the structures of newly synthesized 4-aminopiperidine derivatives. [] Additionally, NMR studies have been employed to investigate the conformational behavior of peptides containing 4-aminopiperidine-4-carboxylic acid (Api). [, ]
A: Research has shown that incorporating tetramethylpiperidine-containing poly(oxypropylenediamine), derived from 2,2,6,6-tetramethyl-4-aminopiperidine, into epoxy resin backbones enhances their UV stability. []
A: Molecular docking studies have provided insights into the binding modes of 4-aminopiperidine-based inhibitors with target proteins like protein kinase B and influenza A hemagglutinin. [, ] Additionally, quantum mechanics-based reactivity calculations have aided in understanding the metabolism of 4-aminopiperidine drugs by cytochrome P450s. []
A: Yes, 3D-QSAR models, including CoMFA and CoMSIA, have been developed for tricyclic piperazine/piperidine derivatives, revealing crucial structural features influencing their antagonistic activity against integrin αvβ3/αIIbβ3. []
A: SAR studies have revealed that modifications to the 4-aminopiperidine core, such as N-alkylation, N-acylation, and introduction of various substituents, significantly impact the activity, potency, and selectivity of the resulting derivatives. [, , , , , , , , , , ] For instance, in the context of HCV inhibition, modifying the 4-aminopiperidine scaffold led to derivatives with increased potency and improved ADME properties. []
A: Yes, stereochemistry plays a significant role in the biological activity of 4-aminopiperidine derivatives. For example, in a series of enkephalin analogues, the stereochemistry of the phenylalanine residue linked to tyrosine through a 4-aminopiperidine spacer significantly influenced the opioid agonist activity. []
A: Certain 4-aminopiperidine derivatives, particularly those containing a secondary amide bond, can be susceptible to hydrolysis. [] This highlights the importance of optimizing the chemical structure and developing appropriate formulation strategies to enhance stability.
A: 4-Aminopiperidine drugs undergo extensive metabolism by cytochrome P450s, primarily by the CYP3A4 isoform. [] Molecular modeling and reactivity calculations have provided insights into the N-dealkylation mechanism catalyzed by CYP3A4, paving the way for optimizing drug metabolism profiles.
A: Research has focused on optimizing the ADME properties of 4-aminopiperidine derivatives, particularly for improving in vitro and in vivo profiles. For instance, in the development of HCV inhibitors, structural modifications led to derivatives with reduced in vitro toxicity and improved ADME characteristics. []
A: Various in vitro assays have been utilized, including those evaluating antiprotozoal activity, [] inhibition of influenza A viral entry, [] and antagonism of integrin αvβ3/αIIbβ3. []
A: Yes, animal models have been crucial in evaluating the efficacy of 4-aminopiperidine derivatives. Examples include a rat model of neuropathic pain to assess the analgesic effects of N-type calcium channel blockers, [] a mouse model of Type II diabetes to evaluate the glucose-lowering effects of indirect AMPK activators, [] and a mouse model of lymphoid leukemia L1210 to determine the antitumor activity of spin-labeled nitrosourea derivatives. []
A: Various analytical techniques, including high-performance liquid chromatography (HPLC), mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy, are commonly employed for the characterization and quantification of 4-Aminopiperidine and its derivatives. [, , , ]
A: The solubility of 4-Aminopiperidine derivatives in aqueous and organic solvents is a crucial factor influencing their bioavailability and efficacy. [, , ] Researchers have explored strategies to enhance solubility, such as incorporating hydrophilic groups or utilizing specific formulation techniques, to improve their therapeutic potential.
A: Yes, 4-aminopiperidine derivatives have been shown to interact with drug-metabolizing enzymes, specifically cytochrome P450s, which play a crucial role in their metabolism. [] Understanding these interactions is essential for predicting potential drug-drug interactions and optimizing dosing regimens.
A: 4-Aminopiperidine derivatives have found applications in various disciplines, including medicinal chemistry, materials science, and catalysis. [, , , , , , , , , , , ] Their diverse biological activities make them attractive candidates for developing therapeutics, while their unique chemical properties enable their use in materials and catalytic applications.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



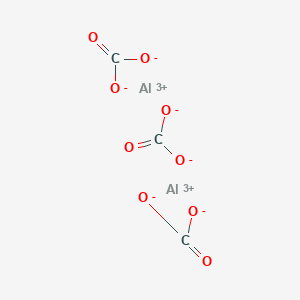




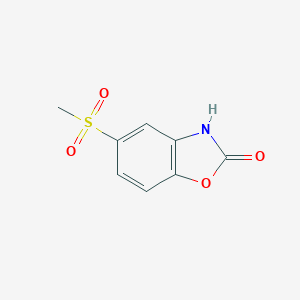
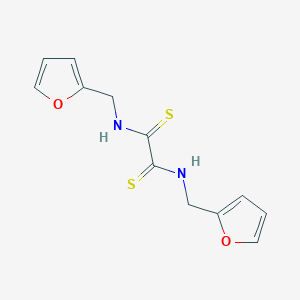


![[(1R,3R,4S,6S)-4-hydroxy-4,7,7-trimethyl-3-bicyclo[4.1.0]heptanyl] acetate](/img/structure/B84631.png)

